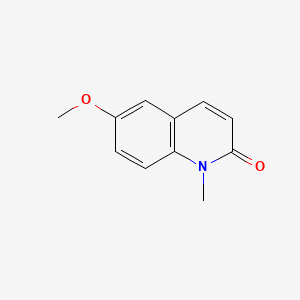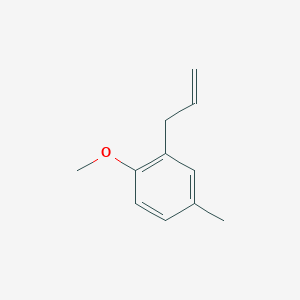
3-(2-Methoxy-5-methylphenyl)-1-propene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves processes such as catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected compounds .Applications De Recherche Scientifique
Synthesis Applications
- α,β-Unsaturated Aldehydes Synthesis : 3-Methoxy-1-phenylthio-1-propene, a compound related to 3-(2-Methoxy-5-methylphenyl)-1-propene, has been utilized in the synthesis of α,β-unsaturated aldehydes. These aldehydes are valuable in organic synthesis, as they serve as intermediates in various chemical reactions (Wada, Nakamura, Taguchi, & Takei, 1977).
Chemical Structure and Reactivity Studies
- Prototropic Rearrangement Study : Research on similar compounds like 1-methoxy-2-propene and 1-methylthio-2-propene has provided insights into their electronic structure and prototropic rearrangement. Such studies are crucial for understanding the reactivity and stability of these molecules (Kobychev, Vitkovskaya, Larionova, & Trofimov, 2002).
Medicinal Chemistry
- Cytotoxic Compounds Synthesis : Propene derivatives have been isolated from natural sources and shown potent cytotoxicity against various cancer cell lines. This indicates their potential use in developing new anticancer agents (Tra et al., 2021).
Polymer Science
- Polymerization Catalysts : Certain derivatives have been used in the polymerization of propene, demonstrating their role as effective catalysts in the production of high-quality polymers (Machat, Lanzinger, Pöthig, & Rieger, 2017).
Photovoltaic Research
- Polymer-Based Photovoltaic Cells : Compounds like 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM), closely related to 3-(2-Methoxy-5-methylphenyl)-1-propene, have been extensively studied for their application in polymer-based photovoltaic cells (Dang, Hirsch, & Wantz, 2011).
Organic Synthesis
- Preparation of Alkenyl Phenyl Sulfides : Nickel(II)-complexes catalyzed coupling reactions with 3-methoxy-1-phenylthio-1-propene, which is structurally similar, have been used for the synthesis of 1-alkenyl phenyl sulfides, an important class of organic compounds (Sugimura & Takei, 1984).
Nonlinear Optical Materials
- NLO Crystal Synthesis : 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, an analogue of 3-(2-Methoxy-5-methylphenyl)-1-propene, has been synthesized and characterized as a novel organic nonlinear optical material, indicating potential applications in photonic devices (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Safety And Hazards
The safety data sheet for a related compound, “2-Methoxy-5-methylphenyl isothiocyanate”, indicates that it is considered hazardous. It may cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is toxic if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
1-methoxy-4-methyl-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-5-10-8-9(2)6-7-11(10)12-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQQWFHFQLTZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324525 | |
| Record name | 1-Methoxy-4-methyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-5-methylphenyl)-1-propene | |
CAS RN |
55469-26-6 | |
| Record name | 55469-26-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-4-methyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1606922.png)
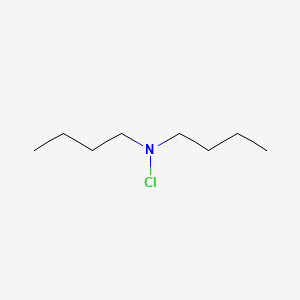
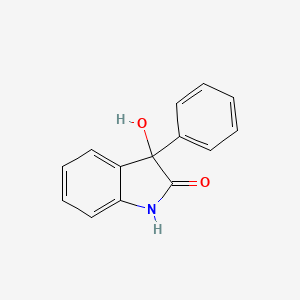
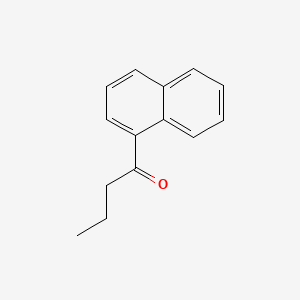
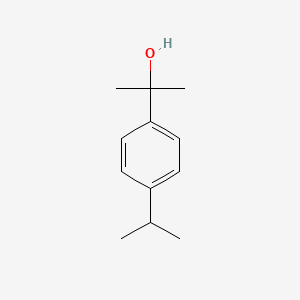
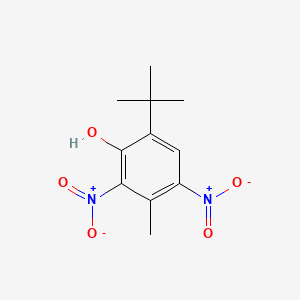
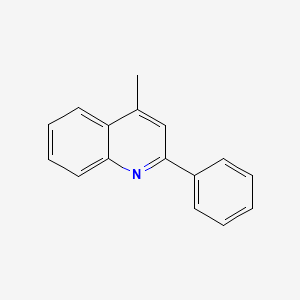

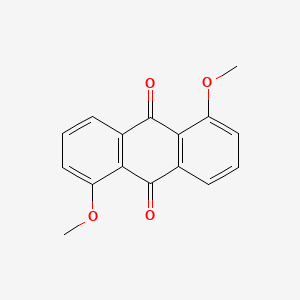
![2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B1606937.png)
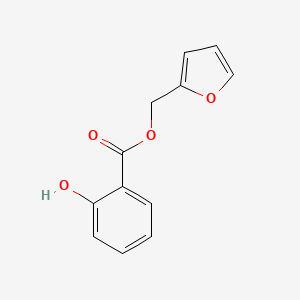
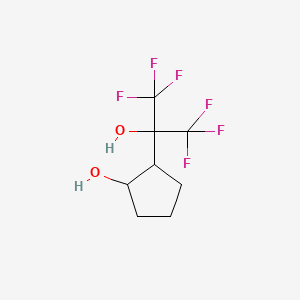
![4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1606944.png)
